1-(2,3-Dichlorophenyl)biguanide hydrochloride
CAS No.: 175205-08-0
Cat. No.: VC20898540
Molecular Formula: C8H10Cl3N5
Molecular Weight: 282.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175205-08-0 |
|---|---|
| Molecular Formula | C8H10Cl3N5 |
| Molecular Weight | 282.6 g/mol |
| IUPAC Name | 1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine;hydrochloride |
| Standard InChI | InChI=1S/C8H9Cl2N5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H |
| Standard InChI Key | FDFLJHHCXSVSNC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N=C(N)N.Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=C(N)[NH+]=C(N)N.[Cl-] |
Introduction
1-(2,3-Dichlorophenyl)biguanide hydrochloride is a chemical compound with significant potential in medical and pharmacological research. It is a derivative of biguanide, a class of compounds that includes metformin, widely used for treating type II diabetes. The presence of a dichlorophenyl group in this compound suggests enhanced potency and selectivity in biological interactions.
Synthesis and Chemical Reactions
The synthesis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride typically involves the reaction between 2,3-dichlorophenyl isocyanate and guanidine hydrochloride. This compound can participate in various chemical reactions due to its functional groups, making it a useful reagent in organic synthesis.
Biological Applications and Potential Therapeutic Uses
1-(2,3-Dichlorophenyl)biguanide hydrochloride has been studied for its interactions with biological targets, particularly in neuropharmacology. It shows potential in modulating neurotransmitter systems, such as the 5-HT3 receptor and dopamine transporter, which could be beneficial in treating psychiatric and neurological disorders like depression, schizophrenia, and Parkinson's disease.
Anti-Diabetic Activity
Biguanide derivatives, including 1-(2,3-Dichlorophenyl)biguanide hydrochloride, have been evaluated for their anti-diabetic activity. Some compounds have demonstrated significant reductions in blood glucose levels in hyperglycemic rats, suggesting potential as alternatives to existing anti-diabetic medications.
Safety and Hazards
1-(2,3-Dichlorophenyl)biguanide hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as causing skin irritation, serious eye irritation, and respiratory irritation. Handling requires appropriate protective measures .
Research Findings and Future Directions
Research on 1-(2,3-Dichlorophenyl)biguanide hydrochloride and its derivatives highlights their potential in various therapeutic areas. Further studies are needed to fully explore its pharmacological effects and safety profile, which could lead to the development of new drugs for treating diabetes and neurological disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume